molecular formula C3H8ClN B7771022 3-Chloropropylamine CAS No. 14753-26-5

3-Chloropropylamine

Cat. No.: B7771022
CAS No.: 14753-26-5
M. Wt: 93.55 g/mol
InChI Key: BZFKSWOGZQMOMO-UHFFFAOYSA-N
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Description

3-Chloropropylamine: is an organic compound with the molecular formula C3H8ClN . It is a colorless to pale yellow liquid that is highly soluble in water and most organic solvents. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and surfactants .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 3-Aminopropanol: One common method for synthesizing 3-chloropropylamine involves the reaction of 3-aminopropanol with hydrochloric acid.

    From 1,3-Dichloropropane: Another method involves the reaction of 1,3-dichloropropane with ammonia.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound often employs the reaction of 1,3-dichloropropane with ammonia in a continuous flow reactor.

Biological Activity

3-Chloropropylamine (3-CPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. Its structure, characterized by a propyl chain with a chlorine atom and an amine group, allows it to participate in various chemical reactions, including alkylation and cross-linking, which are essential for its biological effects.

This compound is typically encountered as its hydrochloride salt (3-CPA·HCl), which enhances its solubility in aqueous solutions. The compound has a molecular formula of C₃H₈ClN and a molecular weight of approximately 91.55 g/mol. Its reactivity is influenced by the presence of the chlorine atom, which can act as a leaving group in nucleophilic substitution reactions.

Mutagenicity and Antitumor Potential

Research has demonstrated that this compound exhibits mutagenic properties. In studies using Salmonella typhimurium strains TA1535 and TA92, it was found to induce DNA alkylation, a mechanism commonly associated with mutagenesis and carcinogenesis. The mutagenic activity appears to increase with the length of the alkyl chain, suggesting that chlorinated compounds may serve as potential antitumor agents due to their ability to cross-link DNA .

Table 1: Mutagenicity of this compound Derivatives

CompoundMutagenicity (TA1535)Mechanism
This compoundPositiveDNA alkylation
N-Nitroso-N-(acetoxymethyl)-2-chloroethylaminePositiveDNA cross-linking
3-BromopropylaminePositiveSimilar to chlorinated analogs

Interaction with Perovskite Materials

In materials science, 3-CPA·HCl has been utilized as an additive in the synthesis of lead halide perovskite films. Studies indicate that it improves the crystallinity and stability of these materials, which are critical for applications in photovoltaics. The incorporation of 3-CPA·HCl enhances film formation by acting as a Lewis base, facilitating the solubility of lead iodide in dimethylformamide (DMF) solutions .

Table 2: Effects of this compound on Perovskite Film Properties

PropertyPristine PerovskitePerovskite with 2% 3-CPA·HCl
Average Crystallite Size (nm)3654
Stability (days)30Improved
Photoluminescence Peak (eV)1.551.56

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Alkylation : The compound's ability to form covalent bonds with DNA leads to mutations and potential antitumor effects.
  • Cross-Linking : Similar to other chloroalkyl compounds, it can facilitate cross-linking between DNA strands, disrupting replication and transcription processes.
  • Film Formation : In material applications, it enhances the structural integrity and optical properties of perovskite films, crucial for energy conversion efficiency.

Case Studies

  • Antitumor Activity : A study investigated the mutagenic effects of various chlorinated nitrosamines, including derivatives of chloropropylamines. Results indicated that these compounds showed significant antitumor potential due to their DNA-interacting capabilities.
  • Perovskite Stability Enhancement : Another study focused on the role of 3-CPA·HCl in improving the stability and orientation of perovskite films used in solar cells. The findings confirmed that films treated with this additive exhibited better performance metrics compared to untreated controls.

Properties

IUPAC Name

3-chloropropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN/c4-2-1-3-5/h1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFKSWOGZQMOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903784
Record name NoName_4531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14753-26-5, 6276-54-6
Record name 1-Propanamine, 3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14753-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropropylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006276546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloropropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-chloropropylamine
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